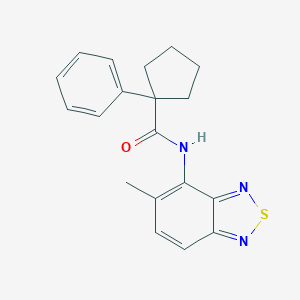![molecular formula C15H21BrN2O2 B235385 N-[3-bromo-4-(4-morpholinyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B235385.png)
N-[3-bromo-4-(4-morpholinyl)phenyl]-2,2-dimethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-bromo-4-(4-morpholinyl)phenyl]-2,2-dimethylpropanamide, also known as BMS-986165, is a small molecule drug that has been developed for the treatment of autoimmune diseases. It belongs to the class of drugs called tyrosine kinase inhibitors and works by inhibiting the activity of the tyrosine kinase 2 (TYK2) enzyme, which plays a critical role in the signaling pathways involved in immune responses.
Mechanism of Action
N-[3-bromo-4-(4-morpholinyl)phenyl]-2,2-dimethylpropanamide works by selectively inhibiting the activity of the TYK2 enzyme, which is a key component of the JAK-STAT signaling pathway involved in immune responses. By blocking TYK2, this compound prevents the activation of downstream signaling pathways that lead to the production of pro-inflammatory cytokines and other mediators of inflammation.
Biochemical and physiological effects:
This compound has been shown to have potent anti-inflammatory effects in preclinical models of autoimmune diseases. It reduces the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6), interleukin-12 (IL-12), and interferon-gamma (IFN-γ), and increases the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). This leads to a reduction in inflammation and improved disease outcomes.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[3-bromo-4-(4-morpholinyl)phenyl]-2,2-dimethylpropanamide is its selectivity for TYK2, which reduces the risk of off-target effects and toxicity. However, its potency and efficacy may vary depending on the disease model and the specific experimental conditions used. Additionally, the long-term safety and efficacy of this compound in humans are still being evaluated in clinical trials.
Future Directions
There are several potential future directions for the research and development of N-[3-bromo-4-(4-morpholinyl)phenyl]-2,2-dimethylpropanamide. One area of focus is the optimization of its pharmacokinetic properties to improve its bioavailability and reduce the frequency of dosing. Another area of interest is the exploration of its potential for the treatment of other autoimmune diseases, such as multiple sclerosis and lupus. Additionally, the combination of this compound with other drugs that target different components of the immune system may lead to synergistic effects and improved therapeutic outcomes.
Synthesis Methods
The synthesis of N-[3-bromo-4-(4-morpholinyl)phenyl]-2,2-dimethylpropanamide involves several steps, starting with the reaction of 3-bromo-4-(4-morpholinyl)aniline with 2,2-dimethylpropanoyl chloride in the presence of a base to form the intermediate this compound. This intermediate is then purified and further reacted with other reagents to produce the final product.
Scientific Research Applications
N-[3-bromo-4-(4-morpholinyl)phenyl]-2,2-dimethylpropanamide has been extensively studied in preclinical models of autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In these studies, this compound has been shown to effectively suppress the immune response and reduce inflammation, leading to improved disease outcomes.
properties
Molecular Formula |
C15H21BrN2O2 |
|---|---|
Molecular Weight |
341.24 g/mol |
IUPAC Name |
N-(3-bromo-4-morpholin-4-ylphenyl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C15H21BrN2O2/c1-15(2,3)14(19)17-11-4-5-13(12(16)10-11)18-6-8-20-9-7-18/h4-5,10H,6-9H2,1-3H3,(H,17,19) |
InChI Key |
OONMTYJRASAJKI-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)NC1=CC(=C(C=C1)N2CCOCC2)Br |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC(=C(C=C1)N2CCOCC2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-fluoro-N-[3-fluoro-4-(piperidin-1-yl)phenyl]benzamide](/img/structure/B235303.png)
![N-[3-fluoro-4-(1-piperidinyl)phenyl]benzamide](/img/structure/B235305.png)
![N-[3-fluoro-4-(1-piperidinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B235312.png)
![(4aS,6aR,6aS,6bR,10S,12aR,14bR)-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-6-methyl-3,4,5-tris[[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy]oxan-2-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-4-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B235316.png)
![5-bromo-N-[3-fluoro-4-(1-piperidinyl)phenyl]nicotinamide](/img/structure/B235317.png)

![(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-methylamino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide](/img/structure/B235332.png)



![N-[3-bromo-4-(4-morpholinyl)phenyl]nicotinamide](/img/structure/B235362.png)

![N-[3-bromo-4-(4-morpholinyl)phenyl]-2-phenylacetamide](/img/structure/B235373.png)
![N-[3-bromo-4-(4-morpholinyl)phenyl]-2-methylpropanamide](/img/structure/B235387.png)